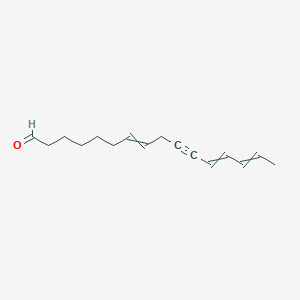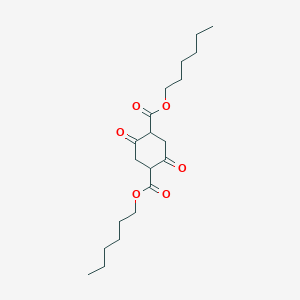![molecular formula C17H14O5S B14306401 1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- CAS No. 123658-17-3](/img/structure/B14306401.png)
1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- is a complex organic compound with a unique structure that combines the indene and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- typically involves multiple steps. The starting material is often indene, which undergoes a series of reactions to introduce the carboxylic acid and sulfonyl groups. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Indene-3-carboxylic acid: A simpler compound with similar structural features but lacking the sulfonyl group.
4-Methylphenoxyacetic acid: A compound with a similar phenoxy group but different overall structure.
Sulfonylindene derivatives: Compounds with similar sulfonyl and indene groups but different substituents.
Uniqueness
1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
123658-17-3 |
|---|---|
Molecular Formula |
C17H14O5S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-(4-methylphenoxy)sulfonyl-3H-indene-1-carboxylic acid |
InChI |
InChI=1S/C17H14O5S/c1-11-5-7-12(8-6-11)22-23(20,21)16-4-2-3-13-14(16)9-10-15(13)17(18)19/h2-8,10H,9H2,1H3,(H,18,19) |
InChI Key |
VDFAVVGRKSTTHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
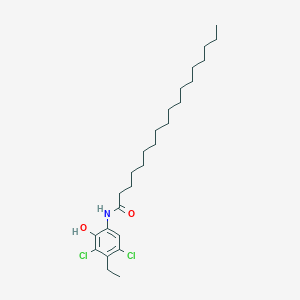
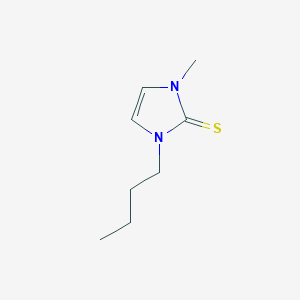
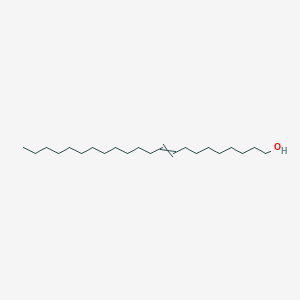
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)
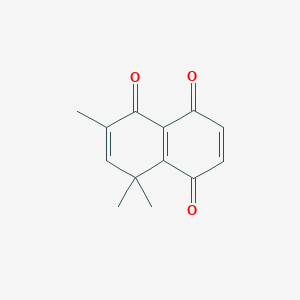
![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)
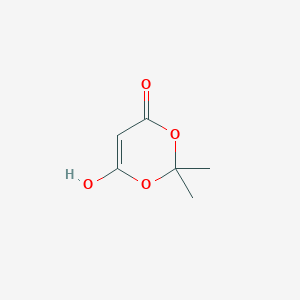
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
